N-(3-Chlorophenyl)-2-{N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-2-{N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-methoxyphenyl group, and a hydrazinecarbonyl linkage, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-{N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide typically involves the condensation of 3-chlorophenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-{N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-2-{N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-{N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)acetamide
- N-(4-Hydroxy-3-methoxyphenyl)acetamide
- N-(3-Chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide
Uniqueness
N-(3-Chlorophenyl)-2-{N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClN3O4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H16ClN3O4/c1-25-15-7-11(5-6-14(15)22)10-19-21-17(24)9-16(23)20-13-4-2-3-12(18)8-13/h2-8,10,22H,9H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
InChI Key |
PLIVFEGBAPQPJB-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.